N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide
Description
N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzenesulfonamide core substituted with a trifluoromethyl pyrimidine moiety, making it a valuable molecule in medicinal chemistry and other research areas.
Properties
IUPAC Name |
N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S/c1-9(10-3-5-11(6-4-10)24(22,23)18-2)20-13-19-8-7-12(21-13)14(15,16)17/h3-9,18H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKERFKPTRYADEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NC)NC2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This core is then functionalized with the trifluoromethyl pyrimidine group through nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides and pyrimidine derivatives, often under conditions such as room temperature stirring in solvents like acetonitrile or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing one functional group with another, particularly in the pyrimidine ring.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This compound can inhibit enzyme activity or block receptor signaling, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-((4-(((3-(N-methylmethylsulfonamido)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
- 4-(Trifluoromethyl)benzylamine
Uniqueness
N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide stands out due to its unique combination of a benzenesulfonamide core and a trifluoromethyl pyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable tool in research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
